1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER
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Overview
Description
1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER typically involves multi-step organic reactions. The process starts with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the nitrophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the ether linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may interfere with cellular processes by binding to enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
Uniqueness
1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER is unique due to its combination of multiple functional groups and its complex structure
Properties
Molecular Formula |
C25H22ClN3O5S |
---|---|
Molecular Weight |
512g/mol |
IUPAC Name |
1-chloro-6-methoxy-4-(4-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C25H22ClN3O5S/c1-34-19-7-4-5-16-22-17(24(27-25(16)19)14-9-11-15(12-10-14)28(30)31)13-21(23(22)26)35-20-8-3-2-6-18(20)29(32)33/h2-12,17,21-24,27H,13H2,1H3 |
InChI Key |
LXVFCPQOZQMSBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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